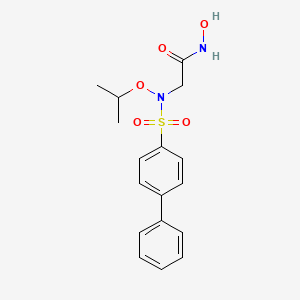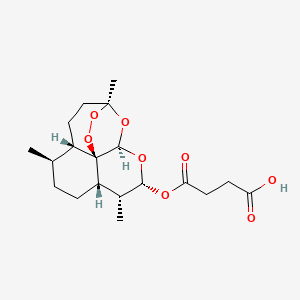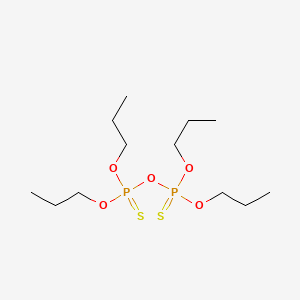![molecular formula C22H14Cl2FN3O3 B1665857 N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide CAS No. 257892-33-4](/img/structure/B1665857.png)
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AWD-12-281 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the pyridine derivative: This involves the chlorination of a pyridine ring to introduce chlorine atoms at specific positions.
Indole synthesis: The indole ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling reactions: The pyridine and indole derivatives are coupled together using appropriate reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of AWD-12-281 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AWD-12-281 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: AWD-12-281 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products .
Scientific Research Applications
AWD-12-281 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PDE4 inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and cytokine production.
Medicine: Explored as a potential therapeutic agent for COPD, asthma, and other inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and bronchodilators
Mechanism of Action
AWD-12-281 exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, AWD-12-281 increases intracellular levels of cAMP, leading to the suppression of pro-inflammatory cytokines and the relaxation of bronchial smooth muscles. This dual action contributes to its anti-inflammatory and bronchodilator properties .
Comparison with Similar Compounds
Similar Compounds
Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties.
Roflumilast: A PDE4 inhibitor used for the treatment of COPD.
Apremilast: A PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis.
Uniqueness of AWD-12-281
AWD-12-281 is unique due to its structural optimization for topical administration, making it particularly effective in models of allergic dermatitis and cutaneous inflammation. Its ability to penetrate the stratum corneum and suppress both Th1 and Th2 cytokines sets it apart from other PDE4 inhibitors .
Properties
CAS No. |
257892-33-4 |
|---|---|
Molecular Formula |
C22H14Cl2FN3O3 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31) |
InChI Key |
DPHDSIQHVGSITN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
Appearance |
Solid powder |
Key on ui other cas no. |
257892-33-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AWD 12-281 N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)

